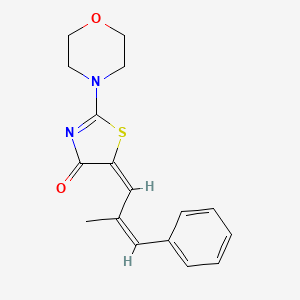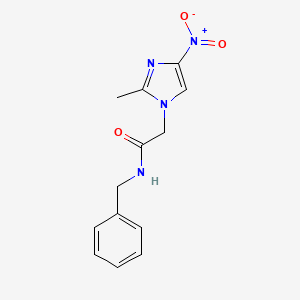![molecular formula C20H31N3O2 B5592791 [(3R*,4R*)-1-[2-(dimethylamino)benzoyl]-4-(piperidin-1-ylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B5592791.png)
[(3R*,4R*)-1-[2-(dimethylamino)benzoyl]-4-(piperidin-1-ylmethyl)pyrrolidin-3-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Several papers describe the synthesis of compounds with similar structural features, such as pyrrolidine and piperidine derivatives, utilizing various synthetic routes including condensation reactions and catalytic cyclization processes. For instance, the synthesis of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol involves condensation with p-chlorobenzene sulfonyl chloride in methylene dichloride as the solvent (Benakaprasad et al., 2007).
Molecular Structure Analysis
X-ray crystallography is a common method for determining the molecular and crystal structure of synthesized compounds. The molecular structure of similar compounds has been elucidated, revealing chair conformations of piperidine rings and distorted tetrahedral geometries around sulfur atoms (Naveen et al., 2015).
Chemical Reactions and Properties
Cyclopalladation reactions have been studied in compounds containing pyrrolidine and piperidine rings, demonstrating the formation of complexes with palladium. These reactions are influenced by the steric and electronic properties of the substituents (Nojima et al., 1996).
Physical Properties Analysis
The physical properties of compounds, including thermal stability and optical characteristics, can be assessed through various analytical techniques. For instance, thermal and optical studies, along with theoretical calculations, have been conducted on compounds with benzenesulfonyl and difluorophenyl groups, revealing stability in certain temperature ranges and specific optical properties (Karthik et al., 2021).
Chemical Properties Analysis
Chemical properties such as reactivity and potential as antioxidants have been explored in related compounds. For example, the study of 6-substituted-2,4-dimethyl-3-pyridinols highlighted interesting antioxidant properties, emphasizing the role of structural features in determining chemical behavior (Wijtmans et al., 2004).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Molecular Structure Analysis : A study on the synthesis and characterization of complex molecules demonstrates the application of chiral chromatography and hydrogenation processes in producing compounds with specific configurations. The structural analysis revealed the absolute configuration of the pyrrolopiperidine fragment, providing insights into the molecular architecture of similar compounds (Huichun Zhu et al., 2009).
- Cyclopalladation Processes : Research on the cyclopalladation of N-(p-thiotoluoyl)pyrrolidine and -piperidine explores the chemical reactions involving palladium, highlighting the synthesis pathways and the structural characterization of the resultant complexes. This work provides a basis for understanding the reactivity of thioamides with palladium(II) and its implications for creating new compounds (Y. Nojima et al., 1996).
Potential Applications
- Photophysical Properties : The study of photophysical properties of hemicyanine dyes in various solvents, including ionic and nonionic types, sheds light on the fluorescence behavior of similar compounds. This research can inform the design of materials with specific optical properties for applications in sensors or organic electronics (T. Shim et al., 2008).
- Corrosion Inhibition : The investigation into 1,2,3-triazole derivatives as corrosion inhibitors for mild steel in acidic environments illustrates how structural modifications of the compound can lead to applications in protecting metals from corrosion. This highlights a potential application in industrial processes and materials science (Corrosion Science, 2017).
Computational Chemistry Insights
- DFT Studies : A mixed experimental and DFT study on ethyl 4-[3-(4-dimethylamino-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate provides computational insights into the electronic structure and potential reactivity of the compound. This research offers a foundation for designing new molecules with enhanced properties for various applications (R. N. Singh et al., 2014).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[2-(dimethylamino)phenyl]-[(3R,4R)-3-(hydroxymethyl)-4-(piperidin-1-ylmethyl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O2/c1-21(2)19-9-5-4-8-18(19)20(25)23-13-16(17(14-23)15-24)12-22-10-6-3-7-11-22/h4-5,8-9,16-17,24H,3,6-7,10-15H2,1-2H3/t16-,17-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXFNFXNRYWYMPU-IAGOWNOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC=C1C(=O)N2CC(C(C2)CO)CN3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=CC=C1C(=O)N2C[C@H]([C@H](C2)CO)CN3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5592717.png)
![2,3-dimethoxy-6-{2-[(5-methyl-3-phenyl-1H-indol-2-yl)carbonyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5592719.png)

![(3aS*,6aS*)-2-(3-hydroxybenzyl)-5-(tetrahydro-2H-pyran-4-yl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5592730.png)
![4-({4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)morpholine](/img/structure/B5592746.png)

![N-[1-(3-hydroxybenzyl)piperidin-4-yl]-4-piperidin-3-ylbenzamide](/img/structure/B5592753.png)
![2-(2,5-dioxo-1-imidazolidinyl)-N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}acetamide](/img/structure/B5592759.png)
![3-(3,5-dimethylisoxazol-4-yl)-N-[(5-isobutyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]propanamide](/img/structure/B5592768.png)
![N,N,2-trimethyl-6-{4-[3-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}-4-pyrimidinamine](/img/structure/B5592769.png)
![3-(2-chlorobenzyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5592774.png)
![5-({4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-2-(methylthio)pyrimidine](/img/structure/B5592778.png)
![1-(4-methoxyphenyl)-5-methyl-4-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-2-piperazinone](/img/structure/B5592787.png)
